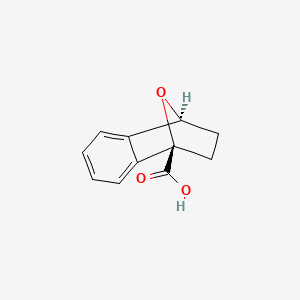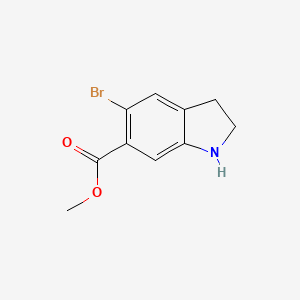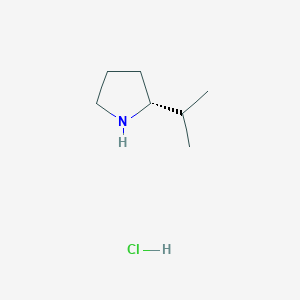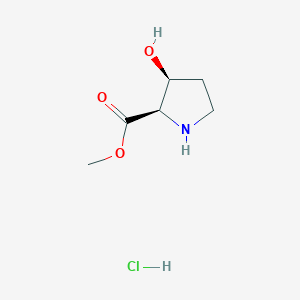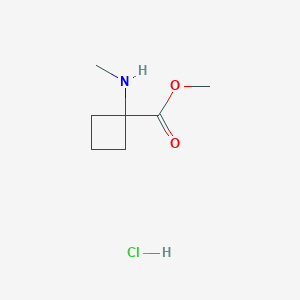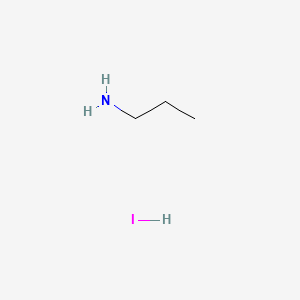
Propylamine Hydroiodide
説明
Propylamine Hydroiodide, also known as Propylammonium Iodide, is a chemical compound with the molecular formula C3H9N·HI and a molecular weight of 187.02 . It is a white to almost white powder or crystal .
Synthesis Analysis
Propylamine, a precursor to Propylamine Hydroiodide, is commercially produced by the alkylation of ammonia with propanol. This reaction occurs in the presence of a solid catalyst under high pressure and temperature . Another less common method of production is through the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .
Molecular Structure Analysis
The molecular structure of Propylamine Hydroiodide consists of three carbon atoms, nine hydrogen atoms, one nitrogen atom, and one iodine atom . The detailed computational study of the dehydrogenation reaction of propylamine has been performed using density functional method (DFT) and CBS-QB3 calculations .
Chemical Reactions Analysis
Propylamine, a component of Propylamine Hydroiodide, is a weak base. Its base dissociation constant (Kb) is 4.7 × 10^-4 . The dehydrogenation reaction mechanisms of propylamine occur in a concerted step transition state as an exothermic process .
Physical And Chemical Properties Analysis
Propylamine Hydroiodide is a solid at 20 degrees Celsius . . It is hygroscopic, meaning it absorbs moisture from the air .
科学的研究の応用
Perovskite Solar Cells (PSCs)
Propylamine Hydroiodide is utilized in the fabrication of Perovskite Solar Cells . It serves as a precursor for organic-inorganic perovskite materials which are key components in PSCs . These solar cells are a promising area of research due to their high efficiency and low production costs. The compound helps in achieving high purity perovskite layers, which is crucial for the performance of the solar cells.
Electronic Materials
In the realm of electronic materials, Propylamine Hydroiodide is significant for the development of electronic interfaces . It has been used to passivate surface defects and enable reflection of minority carriers from the interface into the bulk, which leads to a longer carrier lifetime and reduced photoluminescence quantum yield loss . This application is critical for enhancing the efficiency and stability of electronic devices.
Surface Passivation
The compound plays a role in surface passivation techniques to suppress interface charge recombination in electronic devices . By passivating the surface, it helps in improving the operational stability and efficiency of devices such as light-emitting diodes (LEDs) and photovoltaic cells.
Optoelectronic Devices
Propylamine Hydroiodide is involved in the production of optoelectronic devices . Its role in the synthesis of high-quality perovskite layers contributes to the development of devices that can efficiently convert electrical signals into optical signals and vice versa .
Chemical Synthesis
In chemical synthesis, this compound is used as a reagent for various organic transformations. It can act as an iodide source or an amine component in the synthesis of more complex molecules, which are then used in further research and development .
Material Science Research
It is also a valuable compound in material science research, particularly in the study of novel materials with potential applications in energy storage, sensors, and catalysis. Its role in creating pure and defect-free materials is essential for the accurate characterization and performance of these materials .
Analytical Chemistry
In analytical chemistry, Propylamine Hydroiodide can be used to create analytical standards and reagents. These are important for calibrating instruments and ensuring the accuracy of analytical methods used in research laboratories .
Safety and Handling Research
Lastly, the study of Propylamine Hydroiodide’s safety and handling is crucial. Research into its hazard statements, precautionary statements, and proper storage conditions is important for the safe use of this compound in various applications .
Safety and Hazards
Propylamine Hydroiodide can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Relevant Papers
A paper titled “Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells” discusses the use of propylamine hydrobromide in the development of efficient solar cells .
特性
IUPAC Name |
propan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPQOZCVIEHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylamine Hydroiodide | |
CAS RN |
14488-45-0 | |
| Record name | Propylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does propylamine hydroiodide interact with perovskite films in solar cell applications?
A1: Propylamine hydroiodide (PAI) acts as a surface passivating agent for perovskite films. [] Instead of forming a new perovskite material, PAI directly interacts with the perovskite surface during the annealing process. This interaction effectively passivates surface defects, reducing non-radiative recombination, which is detrimental to solar cell efficiency. []
Q2: What are the implications of using propylamine hydroiodide on the performance of perovskite solar cells?
A2: Utilizing PAI for surface passivation leads to several performance enhancements in perovskite solar cells:
- Reduced Defect Density: PAI effectively diminishes surface defect density in perovskite films. []
- Improved Charge Transport: By mitigating surface traps, PAI facilitates more efficient charge carrier transport within the device. []
- Enhanced Efficiency and Stability: These improvements contribute to a higher power conversion efficiency and improved long-term stability of the solar cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)


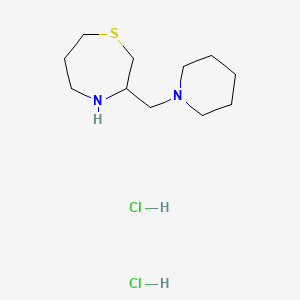
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)

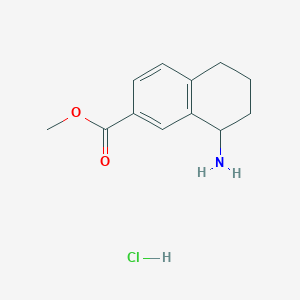
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride](/img/structure/B1434514.png)
